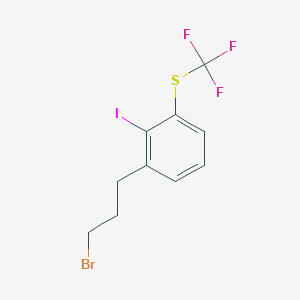![molecular formula C21H25ClN4O5S B14072989 4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride is a complex organic compound with a unique structure that includes a benzothiazole ring, a morpholine ring, and a methoxyphenol group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
化学反应分析
Types of Reactions
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学研究应用
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical structure allows for applications in materials science and chemical engineering.
作用机制
The mechanism of action of 4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
- 3-(3,5-dichloro-4-hydroxyphenyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Uniqueness
Compared to similar compounds, 4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C21H25ClN4O5S |
|---|---|
分子量 |
481.0 g/mol |
IUPAC 名称 |
4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C21H24N4O5S.ClH/c1-29-19-14-16(6-7-18(19)26)15-22-25(9-8-24-10-12-30-13-11-24)21-17-4-2-3-5-20(17)31(27,28)23-21;/h2-7,14-15,26H,8-13H2,1H3;1H/b22-15-; |
InChI 键 |
GBGBRVZAEKRFGR-YNYSCKANSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N\N(CCN2CCOCC2)C3=NS(=O)(=O)C4=CC=CC=C43)O.Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=NN(CCN2CCOCC2)C3=NS(=O)(=O)C4=CC=CC=C43)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


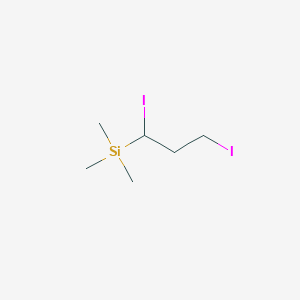
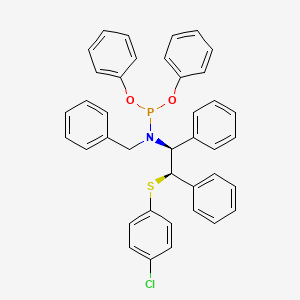
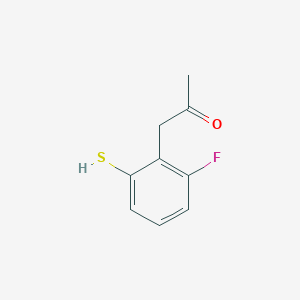
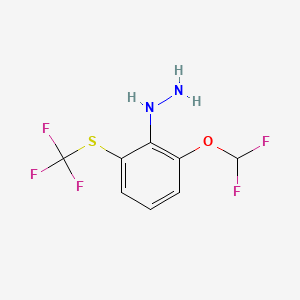

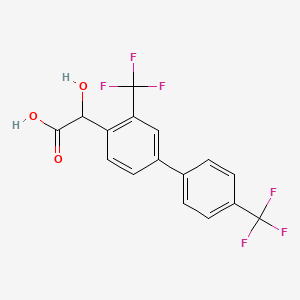
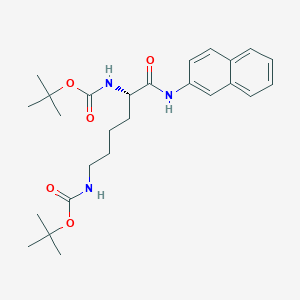
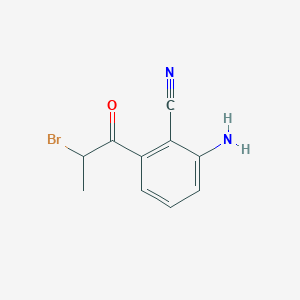
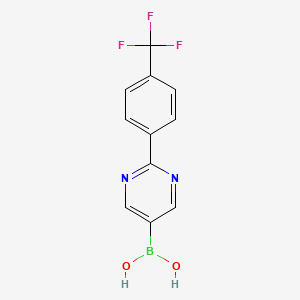
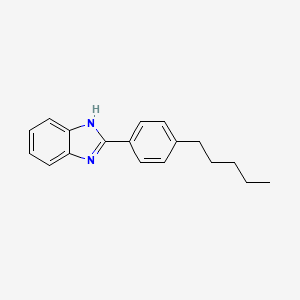

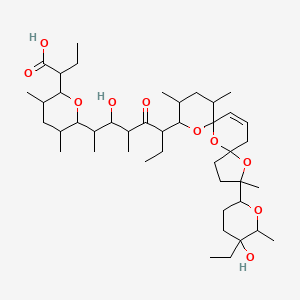
![2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14072983.png)
